N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide
Description
N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a substituted oxalamide derivative characterized by its bifunctional amide structure. The molecule features a 3-chloro-4-methylphenyl group attached to one terminal amine (N1) and a 3-cyclopropyl-3-hydroxypropyl moiety at the other terminal amine (N2).
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-9-2-5-11(8-12(9)16)18-15(21)14(20)17-7-6-13(19)10-3-4-10/h2,5,8,10,13,19H,3-4,6-7H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMSKZOAROVMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a chloro-substituted aromatic ring and a cyclopropyl-hydroxypropyl moiety, which may contribute to its biological efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20ClN2O3
- Molecular Weight : 320.79 g/mol
Structural Features
| Feature | Description |
|---|---|
| Aromatic Ring | 3-chloro-4-methylphenyl |
| Aliphatic Chain | 3-cyclopropyl-3-hydroxypropyl |
| Functional Group | Oxalamide linkage |
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl and chloro groups enhances the compound's binding affinity and specificity, potentially modulating enzyme activity or disrupting protein-protein interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown anti-inflammatory effects in animal models. It reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic application in inflammatory diseases.
Toxicity Studies
Toxicity assessments using the Ames test indicate that this compound has a strong positive response, suggesting potential mutagenic effects. Further studies are required to evaluate its safety profile comprehensively.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The results showed significant inhibition of cell growth with an IC50 value in the low micromolar range.
Study 2: Anti-inflammatory Mechanism
Research conducted by Smith et al. (2024) examined the anti-inflammatory properties of this compound in a murine model of arthritis. The study found that treatment with the compound significantly reduced joint swelling and histological signs of inflammation compared to control groups.
Data Summary Table
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-chloro-4-methylphenyl group contrasts with the methoxy-substituted phenyl groups in analogs (No. 1768, 1770), which may reduce electron-withdrawing effects and alter metabolic stability.
- Unlike the piperazine-containing analog , the target compound lacks a basic nitrogen center, which may limit its interaction with certain biological targets (e.g., neurotransmitter receptors).
Metabolic and Toxicological Profiles
Metabolic Pathways
Based on structurally related oxalamides (No. 1768–1770), the target compound likely undergoes:
Hydrolysis : Cleavage of the oxalamide bond to yield carboxylic acid intermediates.
Oxidation : Hydroxyl groups (e.g., in the cyclopropyl-hydroxypropyl chain) may undergo glucuronidation, while cyclopropane rings are generally metabolically stable but can undergo ring-opening under specific conditions.
Phase II Metabolism : Conjugation (e.g., sulfation or glucuronidation) of aromatic or hydroxylated metabolites .
Functional Implications
- Bioactivity: Pyridyl and piperazine-containing analogs (No. 1768, ) often exhibit receptor-binding activity (e.g., neurotransmitter modulation), whereas the target compound’s hydroxyl and cyclopropyl groups may favor alternative targets (e.g., enzymes involved in lipid metabolism).
- Synthetic Utility : The target compound’s chloro and methyl groups may enhance stability in polymerization reactions, similar to 3-chloro-N-phenyl-phthalimide derivatives used in polyimide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
